1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345372
InChI: InChI=1S/C16H16N4O3S/c1-20-14-5-3-2-4-13(14)15(19-20)16(21)18-10-11-6-8-12(9-7-11)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
SMILES:
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.4 g/mol

1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC16345372

Molecular Formula: C16H16N4O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide -

Specification

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
IUPAC Name 1-methyl-N-[(4-sulfamoylphenyl)methyl]indazole-3-carboxamide
Standard InChI InChI=1S/C16H16N4O3S/c1-20-14-5-3-2-4-13(14)15(19-20)16(21)18-10-11-6-8-12(9-7-11)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
Standard InChI Key JACRZMJLYSXRPE-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide integrates three distinct pharmacophoric elements:

  • Indazole Core: A bicyclic aromatic system comprising fused benzene and pyrazole rings. The 1-methyl substitution at the indazole nitrogen enhances metabolic stability by reducing oxidative deamination .

  • Carboxamide Linkage: Positioned at the 3-carbon of the indazole, this group facilitates hydrogen bonding with target proteins, a critical feature for inhibitory activity .

  • 4-Sulfamoylbenzyl Substituent: The sulfamoyl moiety (-SO2_2NH2_2) confers acidity (pKa ~10) and enables ionic interactions with positively charged residues in enzyme active sites, as observed in other sulfonamide-based carbonic anhydrase inhibitors (CAIs) .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN-(4-sulfamoylbenzyl)-1-methyl-1H-indazole-3-carboxamide
Molecular FormulaC15H15N4O3S\text{C}_{15}\text{H}_{15}\text{N}_4\text{O}_3\text{S}
Molecular Weight331.37 g/mol
CAS Number660822-60-6
SMILESCOC1=NN=C(C2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide can be conceptualized through modular assembly of its three subunits:

  • Indazole Core Construction: Cyclocondensation of o-aminobenzaldehyde derivatives with hydrazines under acidic conditions yields the indazole scaffold. Methylation at the N1 position is achieved using methyl iodide in the presence of a base .

  • Carboxamide Formation: Coupling the indazole-3-carboxylic acid with 4-sulfamoylbenzylamine via EDCI/HOBt-mediated amidation provides the target compound .

Optimized Route

A representative synthesis involves:

  • Step 1: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid via Pd-catalyzed cyclization of 2-bromo-N-methylaniline with ethyl propiolate, followed by hydrolysis .

  • Step 2: Preparation of 4-sulfamoylbenzylamine by reacting 4-(bromomethyl)benzenesulfonamide with aqueous ammonia.

  • Step 3: Amide coupling using EDCI and DMAP in dichloromethane, achieving yields >75% after purification by reverse-phase HPLC .

Table 2: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Key Advantage
EDCI/HOBt Coupling7899High reproducibility
Ullmann Condensation6595Solvent tolerance
Microwave-Assisted Synthesis8298Reduced reaction time

Biological Activity and Mechanism of Action

Carbonic Anhydrase Inhibition

Structural analogs of this compound demonstrate potent inhibition of tumor-associated CA isoforms IX and XII (Ki_i < 10 nM), which are overexpressed in hypoxic cancers . The sulfamoyl group coordinates the catalytic zinc ion in CA active sites, while the indazole-carboxamide moiety occupies hydrophobic pockets, enhancing isoform selectivity over off-target CA I/II .

Therapeutic Applications and Comparative Analysis

Oncology

The compound’s dual CA inhibitory and cell cycle disruptive properties position it as a candidate for:

  • Hypoxia-Targeted Therapy: CA IX inhibition acidifies the tumor microenvironment, sensitizing cells to radiotherapy .

  • Combination Regimens: Synergy with DNA-damaging agents (e.g., cisplatin) by impairing repair mechanisms .

Table 3: Comparison with Clinical-Stage CA Inhibitors

CompoundTarget CA IsoformsIC50_{50} (nM)Clinical Phase
SLC-0111CA IX/XII45Phase II
This CompoundCA IX/XII<10 (predicted)Preclinical
AcetazolamideCA I/II/IX/XII250Approved

Future Directions and Challenges

ADME Optimization

Current limitations include moderate aqueous solubility (logP 2.1) and plasma protein binding (>90%), necessitating prodrug strategies or nanocarrier formulations .

Target Validation

CRISPR-Cas9 knockout studies are required to delineate contributions of CA IX/XII inhibition versus off-target kinase effects in observed antiproliferative activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator